Hydroperoxide, 1-methylhexyl
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Overview
Description
Hydroperoxide, 1-methylhexyl is an organic compound with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.2007 g/mol . It is a type of hydroperoxide, which contains the hydroperoxy functional group (−OOH). This compound is also known by its IUPAC name, 1-methylhexyl hydroperoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methylhexyl can be synthesized through the autoxidation of hydrocarbons. This process involves the direct reaction of oxygen (O₂) with a hydrocarbon, typically under controlled temperature and pressure conditions . The reaction is initiated by the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of the hydroperoxide.
Industrial Production Methods
In industrial settings, hydroperoxides are often produced via the peroxidation of hydrocarbons. For example, the hydroperoxide process for the production of propylene oxide involves the peroxidation of ethylbenzene to ethylbenzene hydroperoxide, which then reacts with propylene to produce propylene oxide and alcohol .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methylhexyl undergoes several types of chemical reactions, including:
Oxidation: Hydroperoxides can be oxidized to form various products, such as alcohols and ketones.
Reduction: Hydroperoxides can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Substitution: Hydroperoxides can participate in substitution reactions, where the hydroperoxy group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium (IV) oxide and organoselenium compounds.
Reduction: Lithium aluminium hydride is a common reducing agent used to convert hydroperoxides to alcohols.
Substitution: Various catalysts and reagents can be used to facilitate substitution reactions involving hydroperoxides.
Major Products
Scientific Research Applications
Hydroperoxide, 1-methylhexyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hydroperoxide, 1-methylhexyl involves the formation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage . The pathways involved in these reactions include the activation of signaling cascades and the modulation of gene expression .
Comparison with Similar Compounds
Hydroperoxide, 1-methylhexyl can be compared with other hydroperoxides, such as:
tert-Butyl hydroperoxide: Used in the production of propylene oxide and as a reagent in organic synthesis.
Cumene hydroperoxide: Used in the production of phenol and acetone through the Hock process.
Methyl hydroperoxide: Used in various oxidation reactions and as a reagent in organic synthesis.
This compound is unique due to its specific molecular structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .
Properties
CAS No. |
762-46-9 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-hydroperoxyheptane |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-6-7(2)9-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
FWELUXZVATZEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)OO |
Origin of Product |
United States |
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